Iron(II) Trifluoromethanesulfonate

Vue d'ensemble

Description

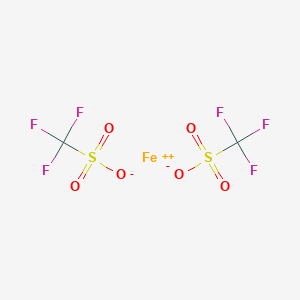

Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is a chemical compound with the empirical formula C2F6FeO6S2 . It is used as a catalyst for hydrosilylation and hydroboration of alkenes and alkynes to produce silane and borane adducts .

Molecular Structure Analysis

The molecular weight of Iron(II) Trifluoromethanesulfonate is 353.98 . The SMILES string representation of its structure is FC(F)(F)S(=O)(=O)O[Fe]OS(=O)(=O)C(F)(F)F .Chemical Reactions Analysis

Iron(II) Trifluoromethanesulfonate acts as a catalyst in various chemical reactions. It is particularly used for hydrosilylation and hydroboration of alkenes and alkynes, resulting in silane and borane adducts .Physical And Chemical Properties Analysis

Iron(II) Trifluoromethanesulfonate is a powder with a melting point greater than 300°C . It is hygroscopic and should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Iron(II) triflate serves as an effective catalyst in various organic reactions. It is particularly useful in promoting Friedel-Crafts alkylation , Cyclization , and C-H activation processes. Its high catalytic activity can be attributed to its ability to stabilize high oxidation states, which is essential for many organic transformations .

Photocatalytic Water Purification

Recent studies have explored the use of Iron(II) triflate in the synthesis of coordination polymers with photocatalytic properties. These materials show promise in the degradation of pollutants like methyl orange, making them valuable for water purification technologies. The compound’s role in forming structures that facilitate photocatalysis highlights its potential in environmental applications .

Material Science

In material science, Iron(II) triflate is used to create metal-organic frameworks (MOFs) and coordination polymers. These structures have applications in gas storage, sensing, and as components in electronic devices due to their porosity and electrical conductivity .

Green Chemistry

Iron(II) triflate aligns with the principles of green chemistry, offering a more environmentally friendly alternative to traditional catalysts. It is used to enhance catalytic efficiency, reduce waste, and minimize the use of hazardous substances in chemical processes .

Solar Energy Applications

The compound’s solubility in non-aqueous solutions makes it suitable for solar energy applications. It can be used in the development of solar cells and other devices that require components with specific electronic and structural properties .

Water Treatment Research

Beyond photocatalysis, Iron(II) triflate can be involved in other aspects of water treatment research. Its chemical properties allow for the exploration of new methods for removing heavy metals and other contaminants from water, contributing to safer drinking water and cleaner ecosystems .

Safety and Hazards

Mécanisme D'action

Target of Action

Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly alkenes and alkynes .

Mode of Action

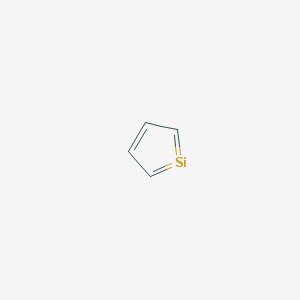

Iron(II) Trifluoromethanesulfonate acts as a catalyst for hydrosilylation and hydroboration of alkenes and alkynes . In these reactions, it facilitates the addition of silane and borane groups to the carbon-carbon double or triple bonds .

Result of Action

The primary result of Iron(II) Trifluoromethanesulfonate’s action is the facilitation of organic reactions. It allows for the efficient addition of silane and borane groups to alkenes and alkynes . This can result in the formation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of Iron(II) Trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it is sensitive to humidity and oxygen . Its solubility can also be affected by the solvent used, with it being slightly soluble in DMSO when heated and sonicated . These factors can influence the compound’s efficacy and stability as a catalyst.

Propriétés

IUPAC Name |

iron(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJLOGNVZGRMGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6FeO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(II) Trifluoromethanesulfonate | |

CAS RN |

59163-91-6 | |

| Record name | Iron(II) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Iron(II) Trifluoromethanesulfonate commonly used for in chemical research?

A1: Iron(II) Trifluoromethanesulfonate (Fe(OTf)2) serves as a versatile Lewis acid catalyst in various organic reactions. Its ability to activate electrophilic substrates makes it valuable for promoting transformations like cycloadditions and multicomponent reactions. [] For instance, it effectively catalyzes the synthesis of imidazolidinyl spirooxindole derivatives through a multicomponent cascade reaction, achieving high yields and diastereoselectivity. []

Q2: How does the structure of Iron(II) Trifluoromethanesulfonate influence its catalytic activity?

A2: The Lewis acidity of Fe(OTf)2, stemming from the electron-deficient iron(II) center, is crucial for its catalytic activity. The trifluoromethanesulfonate (OTf-) anions, being weakly coordinating, allow for easy substrate access to the metal center, facilitating its interaction with reactants and enabling catalytic transformations. []

Q3: Are there examples of Iron(II) Trifluoromethanesulfonate being used in supramolecular chemistry?

A3: Yes, researchers have successfully utilized Iron(II) Trifluoromethanesulfonate in the self-assembly of intricate supramolecular structures. One example involves its reaction with tetrakis(4-aminophenyl)porphyrin (H2-tapp), 2-formylpyridine, and trifluoromethanesulfonate in DMF, leading to the formation of a novel M8L6 cubic cage denoted as [H21]·16OTf. [] This cage possesses the unique ability to encapsulate large aromatic guests selectively. []

Q4: Can Iron(II) Trifluoromethanesulfonate accommodate different metal centers within the M8L6 cubic cage structure?

A4: Interestingly, the formation of the M8L6 cubic cage is not limited to iron. Substituting nickel(II) tetrakis(4-aminophenyl)porphyrin (Ni-tapp) or zinc(II) tetrakis(4-aminophenyl)porphyrin (Zn-tapp) for H2tapp under identical reaction conditions yielded analogous nickel-containing (Ni-1) and zinc-containing (Zn-1) cages. [] This suggests a broader applicability of this synthetic strategy for creating diverse metallosupramolecular architectures.

Q5: What spectroscopic techniques are employed to characterize Iron(II) Trifluoromethanesulfonate and its complexes?

A5: Researchers rely on various techniques to characterize Iron(II) Trifluoromethanesulfonate and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the structure and symmetry of the formed complexes in solution. [] Electrospray mass spectrometry (ESI-MS) provides insights into the molecular weight and composition of the compounds. [] Additionally, single-crystal X-ray diffraction analysis offers detailed information about the solid-state structure and bonding parameters of crystalline complexes. []

Q6: Is Iron(II) Trifluoromethanesulfonate employed in the synthesis of Metal-Organic Frameworks (MOFs)?

A6: Iron(II) Trifluoromethanesulfonate serves as a valuable precursor in the synthesis of Metal-Organic Frameworks. In a one-pot solvothermal synthesis, it reacts with 4-formylimidazole, hydrazine, and sodium azide, generating a unique MOF featuring tetrazole-padded helical channels and displaying a rare unh topology. []

Q7: How is Iron(II) Trifluoromethanesulfonate involved in the formation of the tetrazole ligand within the MOF structure?

A7: During the MOF synthesis, Iron(II) Trifluoromethanesulfonate plays a crucial role in promoting the in situ formation of the 1,5-disubstituted tetrazole ligand. It facilitates condensation, cycloaddition, and coordination reactions between the starting materials, leading to the incorporation of the tetrazole moiety within the MOF framework. []

Q8: Beyond catalysis and supramolecular chemistry, are there other applications for Iron(II) Trifluoromethanesulfonate?

A8: Yes, Iron(II) Trifluoromethanesulfonate finds applications in material science, particularly in the field of electrochromic polymers. Researchers have utilized it to synthesize an iron(II) complex with a styrene-based ligand that undergoes reductive electropolymerization to form thin films. [] This polymeric complex exhibits reversible color changes upon electrochemical oxidation and reduction, holding promise for electrochromic devices. []

Q9: What are the color transitions observed in the electrochromic polymer derived from Iron(II) Trifluoromethanesulfonate?

A9: The electrochromic polymer exhibits distinct color changes depending on its oxidation state. In its neutral state, containing Fe(II), the polymer appears yellow with an absorption band at 370 nm. [] Upon oxidation to the Fe(III) state, the polymer becomes nearly colorless and the absorption band shifts to 350 nm. [] Interestingly, upon reduction to the Fe(I) state, the polymer displays an intense yellow color with an absorption band around 410 nm. []

Q10: How stable is the electrochromic polymer derived from Iron(II) Trifluoromethanesulfonate upon repeated electrochemical cycling?

A10: The electrochromic performance of the polymer was evaluated through cyclic voltammetry and spectroelectrochemical measurements. [] Studies demonstrated that the polymer undergoes quasi-reversible redox processes and maintains its color-changing ability upon multiple oxidation/reduction cycles, indicating its potential for long-term use in electrochromic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)